molecular formula C6H7NOS B1586128 2-Acetyl-3-aminothiophene CAS No. 31968-33-9

2-Acetyl-3-aminothiophene

Cat. No.: B1586128
CAS No.: 31968-33-9
M. Wt: 141.19 g/mol
InChI Key: MMLSKDGCLMDHAJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-aminothiophene is an organic compound with the molecular formula C6H7NOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-aminothiophene typically involves the Gewald reaction, which is a multicomponent reaction that combines a ketone, a nitrile, and elemental sulfur in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring. The general reaction conditions include heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3-aminothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and temperatures around 0-25°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and temperatures around 0-25°C.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine, and temperatures around 25-50°C.

Major Products:

Scientific Research Applications

2-Acetyl-3-aminothiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a pharmacophore in the development of antiviral, antibacterial, and antifungal agents.

    Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Acetyl-3-aminothiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

    2-Aminothiophene: A simpler derivative with similar reactivity but lacking the acetyl group.

    2-Acetylthiophene: Similar structure but without the amino group, leading to different reactivity and applications.

    3-Aminothiophene: Positional isomer with the amino group at a different position, affecting its chemical properties.

Uniqueness: 2-Acetyl-3-aminothiophene is unique due to the presence of both the acetyl and amino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and the development of novel compounds with specific properties .

Properties

IUPAC Name

1-(3-aminothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSKDGCLMDHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370630
Record name 2-Acetyl-3-aminothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31968-33-9
Record name 2-Acetyl-3-aminothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31968-33-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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